
2,3-Dichloro-1-propene
Overview
Description
2,3-Dichloro-1-propene is an organic compound with the molecular formula C3H4Cl2. It is also known by other names such as 2-Chloroallyl chloride and 2,3-Dichloropropylene . This compound is a colorless to yellow liquid with a chloroform-like odor and is used as an intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dichloro-1-propene can be synthesized from 1,2,3-trichloropropane through a dehydrochlorination reaction. This process involves the use of a base such as caustic soda (sodium hydroxide) or potassium hydroxide in the presence of a phase transfer catalyst like benzyltriethylammonium chloride . The reaction is typically carried out at elevated temperatures to facilitate the elimination of hydrogen chloride.
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale operations. The use of inexpensive catalysts and controlled reaction conditions ensures cost-effectiveness and high yield .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-1-propene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with halogens and hydrogen halides.
Polymerization: It can polymerize under certain conditions to form poly(dichloropropene) derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Addition Reactions: Halogens like chlorine or bromine, and hydrogen halides like hydrogen chloride or hydrogen bromide.
Major Products Formed:
Substitution Products: Compounds where chlorine atoms are replaced by other functional groups.
Addition Products: Dihalogenated or halogenated derivatives of propene.
Scientific Research Applications
Agricultural Applications
Pesticide Intermediate:
2,3-Dichloro-1-propene is primarily utilized as an intermediate in the production of pesticides and herbicides. Its ability to act as a precursor in synthesizing active ingredients for crop protection products makes it essential in agricultural chemistry. The compound can be derived from 1,2,3-trichloropropane through reactions involving caustic soda or potassium hydroxide, facilitated by catalysts like benzyltriethylammonium chloride .
Fumigant:
In addition to serving as an intermediate, this compound is also employed as a soil fumigant. It is effective against nematodes and various soil-borne pathogens, contributing to improved crop yields and healthier soil ecosystems.
Chemical Synthesis
Solvent and Chemical Intermediate:
The compound plays a crucial role in synthesizing other chlorinated compounds and serves as a solvent in various chemical reactions. Its reactivity allows it to participate in multiple organic synthesis pathways, making it valuable in laboratory settings for producing complex molecules .
Polymer Production:
this compound is used in the production of polymers and resins. Its incorporation into polymer chains can enhance material properties such as durability and chemical resistance.
Toxicological Studies and Environmental Impact
Toxicological Profile:
Research indicates that this compound exhibits mutagenic properties, necessitating careful handling and regulation in industrial applications . Studies have shown that exposure can lead to adverse health effects, emphasizing the importance of safety measures when working with this compound.
Environmental Concerns:
The environmental impact of this compound is under scrutiny due to its potential persistence and toxicity in ecosystems. Monitoring its use and developing safer alternatives are ongoing challenges within the agricultural and chemical industries.
Case Studies
Mechanism of Action
The mechanism of action of 2,3-Dichloro-1-propene involves its interaction with biological molecules through nucleophilic substitution and addition reactions. The compound can form adducts with nucleophilic sites in proteins and DNA, leading to potential mutagenic and toxic effects . The reductive dehalogenation of this compound by enzymes such as tetrachloroethene reductive dehalogenase indicates a radical mechanism .
Comparison with Similar Compounds
1,3-Dichloropropene: Another chlorinated propene used as a soil fumigant.
2,3-Dichloropropane: A related compound with similar chemical properties.
Uniqueness: 2,3-Dichloro-1-propene is unique due to its specific reactivity patterns and applications in organic synthesis. Its ability to undergo both substitution and addition reactions makes it a versatile intermediate in chemical manufacturing.
Biological Activity
2,3-Dichloro-1-propene (2,3-DCP) is a chlorinated hydrocarbon that has been studied for its biological activity, particularly regarding its metabolism, mutagenicity, and potential carcinogenicity. This article synthesizes findings from various studies to provide a comprehensive overview of the biological effects of 2,3-DCP.
Metabolism and Biotransformation
The metabolism of 2,3-DCP has been primarily studied in animal models, particularly in rats. A significant study administered 175 mg/kg of 1,3-^14C-2,3-DCP to female Wistar rats. The results showed that approximately 56.7% of the administered radioactivity was excreted in urine, with minimal amounts found in feces and exhaled air. Notably, three metabolic pathways were identified:
- Conjugation with Glutathione (GSH) : This pathway leads to the formation of S-(2-chloro-2-propenyl)mercapturic acid.
- Cytochrome P450-mediated Epoxidation : This process results in the formation of highly mutagenic 1,3-dichloroacetone.
- Formation of Other Metabolites : Additional unidentified metabolites were also detected in the study .
Mutagenicity and Carcinogenic Potential
Research indicates that 2,3-DCP exhibits mutagenic properties. In particular, it has been shown to be mutagenic in various strains of Salmonella typhimurium, which is a common test organism for assessing mutagenicity. The compound's structural similarities to other known carcinogens suggest potential carcinogenic risks upon prolonged exposure .
Case Studies on Carcinogenicity
A review by the International Agency for Research on Cancer (IARC) highlighted that exposure to dichloropropenes, including 2,3-DCP, is associated with neoplastic changes in laboratory animals. Specifically, studies indicated increased incidences of tumors in mice exposed to these compounds over extended periods .
Toxicological Profile
The toxicological profile of 2,3-DCP reveals several health risks associated with exposure:
- Acute Exposure : High concentrations can lead to respiratory issues and neurological effects.
- Chronic Exposure : Long-term exposure has been linked to liver and kidney damage as evidenced by increased organ weights and histopathological changes in animal studies .
Summary of Biological Activity Findings
Q & A
Basic Research Questions
Q. What are the established laboratory synthesis methods for 2,3-Dichloro-1-propene?
- Methodological Answer : The compound is synthesized via dehydrochlorination of 1,2,3-trichloropropane using sodium hydroxide. Reaction conditions (temperature, stoichiometry, and solvent selection) must be optimized to maximize yield and purity. Post-synthesis purification involves fractional distillation to isolate the product from byproducts like sodium chloride and residual starting materials .
Q. What analytical techniques are validated for detecting this compound in environmental matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with internal standards (e.g., this compound standard solutions at 1 mg/mL in methanol) is recommended. Calibration curves should be constructed using certified reference materials to ensure accuracy. Environmental samples require solid-phase microextraction (SPME) or liquid-liquid extraction for preconcentration .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Store in well-ventilated, cool environments (<25°C) in airtight containers to prevent volatilization. Use chemical fume hoods for manipulations due to hydrogen chloride emission during decomposition. Personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats is mandatory. Emergency protocols should address dermal/ocular exposure with immediate flushing and medical consultation .
Q. How is the purity and structural integrity of this compound confirmed in research?
- Methodological Answer : Nuclear magnetic resonance (NMR; 1H and 13C) and infrared (IR) spectroscopy validate molecular structure. Purity is assessed via gas chromatography with flame ionization detection (GC-FID), using certified reference standards (e.g., NEAT grade) to quantify impurities below 2% .
Advanced Research Questions
Q. What experimental designs elucidate the enzymatic activation pathways of this compound?
- Methodological Answer : Use in vitro hepatic S9 fractions (e.g., from rat liver) to simulate metabolic activation. Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect reactive intermediates like epoxides. Compare metabolic profiles with non-allylic analogs (e.g., 2-chloro-1-propene) to identify unique activation mechanisms .
Q. How can the environmental mobility of this compound be quantitatively assessed?
- Methodological Answer : Calculate the soil organic carbon-water partition coefficient (Koc) using regression models based on its water solubility (2,150 mg/L). A Koc of 67 indicates high mobility, requiring column leaching experiments with varying soil types (e.g., loam, clay) to validate transport predictions under field conditions .
Q. What methodologies resolve contradictions in reported bioaccumulation potential (BCF) of this compound?
- Methodological Answer : Conduct kinetic bioaccumulation studies using radiolabeled (14C) compound in aquatic models (e.g., Daphnia magna). Compare experimental BCF values with predicted values (BCF=8) derived from OECD Guideline 305. Discrepancies are analyzed via compartmental modeling to assess uptake/elimination rates .
Q. How does the allylic chlorine configuration influence this compound’s metabolic activation compared to other chlorinated propenes?
- Methodological Answer : Perform structure-activity relationship (SAR) studies using analogs (e.g., 1,3-dichloro-1-propene). Use quantum mechanical calculations (DFT) to compare electronic properties and cytochrome P450 binding affinities. In vivo rat models with bile-duct cannulation can track metabolite formation and excretion pathways .
Q. What in vivo models are optimal for studying this compound’s toxicokinetics?
- Methodological Answer : Administer 14C-labeled compound to female Wistar rats and collect excreta (urine, feces, expired air) over 72 hours. Use accelerator mass spectrometry (AMS) to quantify radioactivity. Metabolite identification via high-resolution MS/MS reveals bioactivation and detoxification pathways .
Q. How can computational chemistry predict this compound’s reactivity in environmental hydrolysis?
- Methodological Answer : Apply density functional theory (DFT) to model hydrolysis pathways under varying pH and temperature. Validate predictions with laboratory experiments measuring hydrolysis half-lives. Compare with structurally similar compounds (e.g., 1,2-dichloroethylene) to identify substituent effects on reaction kinetics .
Properties
IUPAC Name |
2,3-dichloroprop-1-ene | |
---|---|---|
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2/c1-3(5)2-4/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FALCMQXTWHPRIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2 | |
Record name | 2,3-DICHLOROPROPENE | |
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DSSTOX Substance ID |
DTXSID6025012 | |
Record name | 2,3-Dichloro-1-propene | |
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Molecular Weight |
110.97 g/mol | |
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Physical Description |
2,3-dichloropropene is a colorless to yellow liquid with an odor of chloroform. Sinks in water. Produces irritating vapor. (USCG, 1999), Straw-colored liquid with odor like chloroform; [HSDB] | |
Record name | 2,3-DICHLOROPROPENE | |
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Record name | 2,3-Dichloro-1-propene | |
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Boiling Point |
201 °F at 760 mmHg (NTP, 1992), 94 °C @ 760 mm Hg | |
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Flash Point |
50 °F (NTP, 1992), 15 °C, 59 °F (15 °C) (Tag Closed Cup) | |
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Record name | 2,3-Dichloro-1-propene | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Miscible in ethanol; soluble in ethyl ether, benzene, Soluble in chloroform, In water, 21,500 mg/l @ 25 °C | |
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Density |
1.211 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.211 @ 20 °C/4 °C | |
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Vapor Density |
3.83 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.8 (air= 1) | |
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Vapor Pressure |
53 mmHg at 68 °F (NTP, 1992), 61.2 [mmHg], 61.2 mm Hg @ 25 °C | |
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Record name | 2,3-Dichloro-1-propene | |
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Mechanism of Action |
An increase in concentration of rat liver homogenate fraction (S9) in the metabolizing system (S9 mix) enhances mutagenicity for 1,3-dichloropropene and 2,3-dichloro-1-propene. According to the effects of the enzyme inhibitors SKF525, 1,1,1-trichloropropene-2,3-oxide and cyanamide, the allylic chloropropenes fall into 3 groups distinguished by their mode of metabolic activation by S9 mix. 1,3-Dichloropropene is hydrolysed to the corresponding allylic alcohol which can be oxidized to the respective acroleins (hydrolytic oxidative pathway). Structural parameters like chloro substitution of the central C atom of the substituted induced polarisation of the C as cis/trans isomerism might be responsible for different substrate properties for the enzymes involved in allylic chloropropene metabolism, thus determining different degrees of activation by either one or both pathways., According to the effects of inhibitors of the enzymes of S9 mix 1,1,1-trichloropropene-2,3-dioxide and guanamide the allylic chloropropenes fall into groups distinguished by their mode of metabolic activation by S9 mix: 2,3-dichloro-1-propene is epoxidized at the C:C double bond, giving rise to reactive epoxides (epoxidative pathway)., Allylic compounds exert direct genotoxic activities which depend on the chemical nature of the leaving group and on further substituents. Besides the direct genotoxic effects, metabolic activation mechanisms are also conceivable. Epoxidation seems to play a minor role in bioactivation, whereas the metabolic formation of strongly mutagenic alpha, beta-unsaturated carbonyl compounds is obviously of great importance for the indirect genotoxicity of allylic compounds. Only in the case of 2,3-dichloro-1-propene is an epoxide formed which is extremely unstable and immediately rearranges to the strong mutagen, 1,3-dichloroacetone. | |
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Color/Form |
Straw-colored liquid, Colorless to yellow | |
CAS No. |
78-88-6 | |
Record name | 2,3-DICHLOROPROPENE | |
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Record name | 2,3-Dichloropropene | |
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Record name | 2,3-Dichloro-1-propene | |
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Record name | 2,3-Dichloropropene | |
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Record name | 1-Propene, 2,3-dichloro- | |
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Record name | 2,3-dichloropropene | |
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Record name | 2,3-DICHLORO-1-PROPENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/370TNK5I41 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2,3-DICHLORO-1-PROPENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5222 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
50 °F (NTP, 1992), 10 °C | |
Record name | 2,3-DICHLOROPROPENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8528 | |
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Record name | 2,3-DICHLORO-1-PROPENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5222 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.